molecular formula C9H8ClFO3 B2918869 Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate CAS No. 1248821-36-4

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate

Cat. No.: B2918869
CAS No.: 1248821-36-4
M. Wt: 218.61
InChI Key: VFZKBSXCUYNSAZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is a halogenated hydroxyacetate ester featuring a phenyl ring substituted with chlorine at the 4-position and fluorine at the 3-position. This compound is structurally characterized by a central hydroxyacetate backbone esterified with a methyl group, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its molecular formula is C₉H₈ClFO₃, with a molecular weight of approximately 218.61 g/mol (calculated based on substituents) . The unique combination of electron-withdrawing halogens (Cl and F) on the aromatic ring influences its electronic properties, solubility, and reactivity, particularly in nucleophilic substitution or ester hydrolysis reactions.

Properties

IUPAC Name

methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8,12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFZKBSXCUYNSAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate typically involves the esterification of 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(4-chloro-3-fluorophenyl)-2-oxoacetic acid.

    Reduction: Formation of 2-(4-chloro-3-fluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its electrophilicity, making it reactive towards nucleophiles. This reactivity is exploited in various chemical transformations and biological assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate and related compounds:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Features/Applications Reference ID
This compound Not explicitly provided C₉H₈ClFO₃ 4-Cl, 3-F on phenyl ~218.61 Pharmaceutical intermediate (discontinued)
Methyl 2-(3-chlorophenyl)-2-hydroxyacetate 13305-18-5 C₉H₉ClO₃ 3-Cl on phenyl 200.62 Higher solubility in polar solvents
Methyl 2-(2-chlorophenyl)-2-hydroxyacetate 32345-60-1 C₉H₉ClO₃ 2-Cl on phenyl 200.62 Intermediate for Clopidogrel synthesis
Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate 35925-27-0 C₉H₈Cl₂O₃ 3-Cl, 4-Cl on phenyl 235.07 Increased lipophilicity; agrochemical uses
Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate 2382393-07-7 C₉H₈BrClO₃ 2-Br, 4-Cl on phenyl 279.52 Bromine enhances electrophilicity
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride 1956311-14-0 C₁₀H₁₃ClFNO₂ 4-F, amino group 239.67 Chiral building block for CNS drugs

Substituent Effects on Reactivity and Properties

  • Halogen Position and Electronic Effects :

    • The 4-Cl, 3-F substitution in the target compound creates a sterically hindered and electron-deficient aromatic ring, enhancing resistance to electrophilic substitution compared to analogs like Methyl 2-(3-chlorophenyl)-2-hydroxyacetate . Fluorine’s strong electronegativity increases the acidity of the hydroxyl group (pKa ~2.5–3.5), facilitating deprotonation in basic conditions .
    • In contrast, 2-chloro derivatives (e.g., Methyl 2-(2-chlorophenyl)-2-hydroxyacetate) exhibit greater rotational freedom, enabling easier crystallization and higher yields in esterification reactions .
  • Impact of Additional Halogens :

    • The 3,4-dichloro analog (Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate) shows increased molecular weight (235.07 g/mol) and lipophilicity (logP ~2.8), making it suitable for lipid-soluble agrochemical formulations .
    • Bromine substitution (e.g., Methyl (2R)-2-(2-bromo-4-chlorophenyl)-2-hydroxyacetate) introduces a heavier atom, altering UV absorption profiles and enhancing reactivity in Suzuki-Miyaura cross-coupling reactions .

Biological Activity

Methyl 2-(4-chloro-3-fluorophenyl)-2-hydroxyacetate is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClFO3C_9H_8ClFO_3. Its structure includes a chloro and a fluoro substituent on the phenyl ring, contributing to its unique chemical reactivity and potential biological interactions.

The biological activity of this compound is primarily attributed to its electrophilic nature, enhanced by the presence of halogen substituents. These characteristics allow it to interact with various biological targets, including enzymes and receptors. The hydroxyl group in its structure can participate in hydrogen bonding, which may increase solubility and bioavailability in biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role as an antimicrobial agent.

Table 1: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Salmonella typhimurium75 µg/mL

Anti-inflammatory Effects

In addition to antimicrobial activity, this compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell culture models, indicating potential therapeutic applications in inflammatory diseases.

Case Study: Anti-inflammatory Activity

A study conducted on human macrophage cell lines treated with this compound revealed a significant reduction in the expression of TNF-alpha and IL-6 after exposure to the compound. This suggests that it may modulate inflammatory pathways effectively.

Pharmacological Applications

This compound is being explored as a potential intermediate in pharmaceutical synthesis. Its unique structure allows for further modifications that may enhance its biological activity or target specificity.

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